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Compound of Interest

Compound Name: Pseudosaccharin chloride

Cat. No.: B1345206

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of the spectroscopic data for Pseudosaccharin chloride (3-chloro-
1,2-benzisothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document
presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), alongside general experimental protocols for these analytical
techniques.

Chemical Structure and Properties

e |[UPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]

Synonyms: Pseudosaccharin chloride, 3-Chloro-psi-saccharin

CAS Number: 567-19-1

Molecular Formula: C7H4CINO2S[1]

Molecular Weight: 201.63 g/mol [1]

Spectroscopic Data

While comprehensive, publicly available spectra for Pseudosaccharin chloride are limited,
the following tables summarize the expected and reported spectroscopic characteristics based
on data for analogous compounds and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Pseudosaccharin chloride, the aromatic protons and carbons will exhibit characteristic

chemical shifts.

Table 1: Predicted *H NMR Spectroscopic Data for Pseudosaccharin Chloride

Protons Chemical Shift (ppm) Multiplicity

Aromatic CH 7.8-8.2 Multiplet

Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet
in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro

groups.

Table 2: Predicted 3C NMR Spectroscopic Data for Pseudosaccharin Chloride

Carbon Chemical Shift (ppm)
C=N-CI ~150-160
Quaternary C (aromatic) ~125-140
Aromatic CH ~120-135

Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most
downfield. The other aromatic carbons will have distinct signals based on their electronic

environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of Pseudosaccharin chloride is expected to be dominated by absorptions from the
aromatic ring and the sulfonyl group.

Table 3: Expected IR Absorption Bands for Pseudosaccharin Chloride
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Functional Group Wavenumber (cm~—?) Intensity
Aromatic C-H stretch 3100 - 3000 Medium

Aromatic C=C stretch 1600 - 1450 Medium to Strong
Asymmetric SOz stretch ~1350 Strong
Symmetric SOz stretch ~1180 Strong

C-Cl stretch 800 - 600 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Pseudosaccharin chloride, the mass spectrum would show the molecular

ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for Pseudosaccharin Chloride

miz Interpretation

Molecular ion peak [M]* and [M+2]* due to 35Cl

201/203 and 3’Cl isotopes (approx. 3:1 ratio)
166 [M-CI]*

138 [M-SO:]*

102 [CeHaCN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Pseudosaccharin chloride in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlet peaks for each carbon. A larger number of scans will be required
due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of
Pseudosaccharin chloride with dry potassium bromide and pressing the mixture into a thin,
transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small
amount of the solid sample directly on the ATR crystal.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (or pure KBr pellet).

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. For a volatile and thermally stable compound like Pseudosaccharin
chloride, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (El) is
a common technique.

» Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass
analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight
analyzer).
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e GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic
solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-
polar column like DB-5) and a temperature program to separate the analyte from any
impurities.

o Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-
300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like Pseudosaccharin chloride.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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